4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol
CAS No.: 13244-58-1
Cat. No.: VC21268294
Molecular Formula: C13H12O3S
Molecular Weight: 248.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13244-58-1 |
|---|---|
| Molecular Formula | C13H12O3S |
| Molecular Weight | 248.3 g/mol |
| IUPAC Name | 4-(4-methylsulfonylphenyl)phenol |
| Standard InChI | InChI=1S/C13H12O3S/c1-17(15,16)13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9,14H,1H3 |
| Standard InChI Key | IGIZOHXZDDZCTL-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O |
Introduction
Chemical Properties and Structure
Molecular Formula and Weight
4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol is represented by the molecular formula C₁₃H₁₂O₃S. The compound has a molecular weight of 248.30 g/mol, reflecting its moderately complex organic structure. The molecular formula indicates the presence of 13 carbon atoms, 12 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom, which together constitute the complete molecular structure of this compound .
Chemical Structure
The chemical structure of 4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol consists of two phenyl rings connected by a single carbon-carbon bond, forming the biphenyl core. One phenyl ring is substituted with a hydroxyl (-OH) group at the para position, while the other phenyl ring features a methylsulfonyl (-SO₂CH₃) group, also at the para position. This para-para' substitution pattern is reflected in the compound's name, where the 4 and 4' positions refer to the respective locations of the functional groups on the biphenyl structure.
The following table provides the structural identifiers for the compound:
| Structural Identifier | Value |
|---|---|
| IUPAC Name | 4-(4-methylsulfonylphenyl)phenol |
| Standard InChI | InChI=1S/C13H12O3S/c1-17(15,16)13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9,14H,1H3 |
| Standard InChIKey | IGIZOHXZDDZCTL-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O |
| PubChem Compound ID | 14982676 |
Physical Properties
Synonyms and Identification
4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol is known by several synonyms in chemical databases and literature. These alternative names are important for comprehensive literature searches and proper identification of the compound in various contexts. The table below provides the common synonyms and identification details for this compound:
| Parameter | Identification |
|---|---|
| CAS Number | 13244-58-1 |
| Primary Name | 4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol |
| Synonym 1 | 4'-Methanesulfonyl-biphenyl-4-ol |
| Synonym 2 | 4-Hydroxy-4'-methyl-sulfonyl-biphenyl |
| Synonym 3 | 4-methylsulfonyl-4'-hydroxybiphenyl |
| HS Code | 2907199090 |
| Exact Mass | 248.05100 |
This compound is classified under the HS Code 2907199090, which corresponds to "other monophenols" in international trade classification systems . This classification reflects its chemical nature as a phenolic compound with additional functional groups.
Applications and Significance
Medicinal Chemistry Applications
The structural characteristics of 4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol suggest potential applications in medicinal chemistry and drug development. The presence of both a methylsulfonyl group and a hydroxyl group gives the compound unique properties that may be exploited in pharmaceutical research. The methylsulfonyl group can enhance solubility and bioavailability, while the hydroxyl group can participate in hydrogen bonding with biological targets, potentially leading to specific interactions with proteins and receptors.
These functional groups make the compound a versatile candidate for exploration in medicinal chemistry, particularly in the development of drugs targeting conditions where biphenyl-based compounds have shown efficacy. The hydroxyl group also provides a site for potential modification to create prodrugs or to link the compound to other pharmacologically active molecules.
Organic Synthesis Applications
In organic synthesis, 4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol can serve as a valuable intermediate for the preparation of more complex compounds. The functional groups present in this molecule provide multiple sites for selective chemical transformations. The hydroxyl group can undergo various reactions including esterification, etherification, and oxidation, while the methylsulfonyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
The biphenyl core provides a rigid scaffold that can be utilized in the design of compounds with specific three-dimensional structures, which is important in fields such as material science and supramolecular chemistry. Additionally, the compound's ability to participate in multiple chemical transformations makes it a potentially useful building block in the synthesis of libraries of structurally related compounds for structure-activity relationship studies.
Comparison with Similar Compounds
4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol shares structural similarities with other biphenyl derivatives, but its unique combination of functional groups distinguishes it from related compounds. The table below compares 4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol with structurally similar compounds:
| Compound | Molecular Formula | Key Functional Groups | Distinguishing Features |
|---|---|---|---|
| 4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol | C₁₃H₁₂O₃S | Methylsulfonyl, Hydroxyl | Combination of electron-withdrawing and hydrogen-bonding groups |
| 4'-Methyl[1,1'-Biphenyl]-4-Ol | C₁₃H₁₂O | Methyl, Hydroxyl | Less polar; lacks the sulfonyl group |
| 4-Hydroxybiphenyl | C₁₂H₁₀O | Hydroxyl | Simpler structure; lacks substituents on second phenyl ring |
| 4-Methylsulfonylbiphenyl | C₁₃H₁₂O₂S | Methylsulfonyl | Lacks the hydroxyl group; different reactivity profile |
Research Findings and Data
Research on 4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol has been primarily focused on its chemical characterization and potential applications. While specific biological activity data for this particular compound is limited in the provided sources, the structural features suggest possible pharmacological activities that may be worth investigating.
The compound's chemical data is summarized in the following table:
| Property | Value | Source |
|---|---|---|
| CAS Number | 13244-58-1 | |
| Molecular Formula | C₁₃H₁₂O₃S | |
| Molecular Weight | 248.30 g/mol | |
| LogP | 3.54350 | |
| Polar Surface Area | 62.75000 | |
| Exact Mass | 248.05100 | |
| Last Modified Record | Aug 15, 2023 |
The compound's moderate lipophilicity (LogP of 3.54350) suggests it may have balanced distribution between aqueous and lipid phases, which is often a desirable property for drug candidates. The polar surface area of 62.75000 indicates a moderate capacity for forming hydrogen bonds, which can influence the compound's solubility, membrane permeability, and interactions with biological targets .
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